molecular formula C14H19ClN2O2 B3859415 2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide

2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide

Cat. No.: B3859415
M. Wt: 282.76 g/mol
InChI Key: ONABQYQDVFOISI-YBEGLDIGSA-N
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Description

2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide is an organic compound characterized by the presence of a chlorophenyl group, a hexan-2-ylideneamino group, and a hydroxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide typically involves the reaction of 4-chlorophenylamine with hexan-2-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenylhydrazine: A related compound with similar structural features.

    4-chlorophenyl 2-phenylethenesulfonate: Another compound with a chlorophenyl group.

    (RS)-2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride: A compound with a chlorophenyl group and different functional groups.

Uniqueness

2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-3-4-5-10(2)16-17-14(19)13(18)11-6-8-12(15)9-7-11/h6-9,13,18H,3-5H2,1-2H3,(H,17,19)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONABQYQDVFOISI-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NNC(=O)C(C1=CC=C(C=C1)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\NC(=O)C(C1=CC=C(C=C1)Cl)O)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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